molecular formula C22H18N2O4S B2478929 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide CAS No. 476324-51-3

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide

Cat. No.: B2478929
CAS No.: 476324-51-3
M. Wt: 406.46
InChI Key: GKYLWPFIMRNUCA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide is a synthetic benzothiazole derivative of high interest in pharmacological research. This compound is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Benzothiazole-based compounds are a prominent area of investigation due to their diverse biological activities. Structural analogs of this chemical class have demonstrated significant potential in oncological research, showing promising antitumor activity by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in various cancer cell lines . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . This makes them valuable pharmacological tools for exploring ZAC's role in neurological function and its response to endogenous agonists like zinc and protons . The core benzothiazole scaffold is also being explored in other therapeutic contexts, such as the development of dual inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammatory diseases . The presence of specific functional groups, such as the benzothiazole moiety, hydroxyphenyl, and dimethoxybenzamide, is critical for interaction with these biological targets. This product is offered to support such innovative scientific inquiries. For comprehensive product information, including data sheets and handling instructions, please contact our technical support team.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-14(16(25)12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYLWPFIMRNUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide exhibits potent anticancer properties. In studies involving human colorectal carcinoma cell lines (HCT116), this compound demonstrated significant antiproliferative effects with an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)
This compound4.53 - 5.85
5-Fluorouracil9.99

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains and fungi. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria as well as fungal species. The results showed that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .

Table 2: Antimicrobial Activity Results

StrainMIC (µM)
Staphylococcus aureus1.45
Escherichia coli1.43
Candida albicans1.27

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
  • Another research article focused on the synthesis and biological evaluation of related benzothiazole compounds demonstrated their effectiveness in inhibiting tumor growth in vivo models .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes and receptors, leading to the modulation of various biological processes . For example, they may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues of 2,6-Dimethoxybenzamide Derivatives

The 2,6-dimethoxybenzamide scaffold is shared among several compounds with diverse biological activities. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents Molecular Weight Biological Activity Application References
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide (Target) 2,6-Dimethoxybenzamide Benzothiazole, hydroxyphenyl ~407.45 (estimated) Not explicitly reported Potential pharmaceutical -
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) 2,6-Dimethoxybenzamide Isoxazole, alkyl branch 332.40 Cellulose biosynthesis inhibition Herbicide
PC5 (N-(5-chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide) 2,6-Dimethoxybenzamide Oxazole, trifluoromethyl, chloro ~428.80 TRPV3 antagonism (IC₅₀ = 2.63 µM) Therapeutic agent
SCHEMBL16666146 (N-[4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]oxolan-3-yl]-2,6-dimethoxybenzamide) 2,6-Dimethoxybenzamide Fluoro-benzothiazole, oxolane 417.45 Not explicitly reported Research compound

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • Isoxaben ’s isoxazole and alkyl branch confer herbicidal activity by inhibiting cellulose biosynthesis in plants .
  • PC5 ’s trifluoromethyl and chloro groups enhance TRPV3 channel antagonism, suggesting its 2,6-dimethoxybenzamide scaffold is adaptable to therapeutic targets .
  • The target compound ’s benzothiazole and hydroxyphenyl groups may favor interactions with enzymes or receptors in pharmaceutical contexts, akin to benzothiazole-based drugs .

Hydrogen-Bonding and Solubility: The hydroxyl group in the target compound could improve aqueous solubility compared to non-polar analogs like Isoxaben. This may expand its pharmacokinetic profile for drug development.

Molecular Weight and Selectivity :

  • Higher molecular weights (e.g., SCHEMBL16666146 at 417.45 g/mol) may reduce membrane permeability but improve target specificity. The target compound’s estimated ~407 g/mol places it within the range of orally bioavailable drugs.

Research Findings and Implications

Structural Optimization Trends

  • TRPV3 Antagonists : PC5’s optimization from a virtual screening hit demonstrates the 2,6-dimethoxybenzamide scaffold’s versatility. Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances potency .
  • Herbicide Design : Isoxaben’s isoxazole ring and hydrophobic alkyl chain optimize herbicidal activity by targeting plant-specific enzymes .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O4SC_{22}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 410.45 g/mol. The compound features a benzothiazole moiety, which is known for its significant pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Benzothiazole derivatives often modulate enzyme activity and receptor interactions, influencing several biological pathways:

  • Anticancer Activity : Studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound may exert its effects through the inhibition of key signaling pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases.

In Vitro Studies

Recent research has evaluated the effects of this compound on different cancer cell lines:

Cell Line Effect Observed Method Used
A431Inhibition of proliferationMTT assay
A549Induction of apoptosisFlow cytometry
RAW264.7Decrease in IL-6 and TNF-α levelsELISA

These studies demonstrate that the compound significantly inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells while promoting apoptosis at certain concentrations.

Mechanistic Insights

The mechanism by which this compound induces these effects involves:

  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle in cancer cells, preventing their division.
  • Signaling Pathway Modulation : It inhibits key signaling pathways such as AKT and ERK, which are often overactive in cancerous cells.

Case Studies

A notable study explored a series of benzothiazole derivatives, including this compound. The results indicated that this compound exhibited dual anti-inflammatory and anticancer properties:

  • Compound B7 : A derivative closely related to our compound was found to significantly reduce cancer cell proliferation and inflammatory cytokine levels in vitro, suggesting that structural modifications can enhance biological activity.

Q & A

Basic: What are the recommended synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting a benzothiazole derivative (e.g., 4-(1,3-benzothiazol-2-yl)-3-hydroxyphenylamine) with 2,6-dimethoxybenzoyl chloride under anhydrous conditions.
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol, with acid catalysts (e.g., glacial acetic acid) to enhance reactivity .
  • Temperature control : Reflux conditions (70–90°C) improve yield, while lower temperatures reduce side reactions .
    Optimization strategies :
    • Monitor reaction progress via thin-layer chromatography (TLC).
    • Purify intermediates using column chromatography with silica gel and gradients of ethyl acetate/hexane .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detect functional groups like hydroxyl (3200–3500 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers elucidate the mechanism of action of this compound in biological systems?

Answer:
Proposed methodologies:

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes or receptors .
  • Kinetic studies : Measure inhibition constants (Kᵢ) via fluorometric or spectrophotometric assays (e.g., NADH-dependent enzyme inhibition) .
  • Cellular assays : Evaluate downstream effects using luciferase reporters or Western blotting for phosphorylation markers .
    Note : Computational docking (e.g., AutoDock) can predict binding modes to guide experimental design .

Advanced: How should researchers address contradictions in reported biological activity data for benzothiazole derivatives?

Answer:
Discrepancies may arise due to:

  • Compound stability : Degradation under storage (e.g., hydrolysis of amide bonds). Test stability via accelerated aging studies (40°C/75% RH) and HPLC .
  • Assay variability : Use orthogonal assays (e.g., SPR vs. enzyme inhibition) to confirm activity .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to establish structure-activity relationships (SAR) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Derivatization : Synthesize analogs with modifications to the benzothiazole (e.g., halogenation) or methoxy groups (e.g., replacement with ethoxy) .
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical substituents for activity .
  • In vitro profiling : Test analogs against a panel of biological targets (e.g., kinases, GPCRs) to identify selectivity trends .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiazole moiety .
  • Moisture control : Use desiccants to avoid hydrolysis of the amide bond .
  • Long-term stability : Monitor via periodic HPLC analysis; shelf life typically exceeds 12 months under optimal conditions .

Advanced: How can computational methods enhance the design of experiments for this compound?

Answer:

  • Molecular dynamics (MD) simulations : Predict conformational flexibility and solvent interactions .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity early in development .

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